1-(3-Acetylphenyl)-3-(5-bromopyridin-2-yl)urea
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Overview
Description
1-(3-Acetylphenyl)-3-(5-bromopyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a bromopyridinyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(3-Acetylphenyl)-3-(5-bromopyridin-2-yl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 5-bromopyridin-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. After completion of the reaction, the product is purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(3-Acetylphenyl)-3-(5-bromopyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the pyridinyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Acetylphenyl)-3-(5-bromopyridin-2-yl)urea has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases. Further research is needed to validate its efficacy and safety.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-(5-bromopyridin-2-yl)urea involves its interaction with specific molecular targets. The acetyl and bromopyridinyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
1-(3-Acetylphenyl)-3-(5-bromopyridin-2-yl)urea can be compared with other urea derivatives and bromopyridinyl compounds. Similar compounds include:
1-(3-Acetylphenyl)-3-(5-chloropyridin-2-yl)urea: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.
1-(3-Acetylphenyl)-3-(5-fluoropyridin-2-yl)urea: The presence of a fluorine atom can influence the compound’s properties, such as its lipophilicity and metabolic stability.
1-(3-Acetylphenyl)-3-(5-methylpyridin-2-yl)urea: The methyl group can affect the compound’s steric and electronic properties, leading to variations in its behavior in chemical and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(5-bromopyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-9(19)10-3-2-4-12(7-10)17-14(20)18-13-6-5-11(15)8-16-13/h2-8H,1H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLXYCHGRAKBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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